Cas no 1409643-08-8 (4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene)

4-Bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene is a halogenated aromatic compound featuring both bromo and chloro substituents, lending it utility in synthetic organic chemistry as an intermediate for further functionalization. The presence of electron-withdrawing groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, making it valuable for constructing complex molecular architectures. Its stable benzylic ether linkage ensures compatibility with a range of reaction conditions. The compound’s well-defined structure and purity make it suitable for pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. Careful handling is advised due to its halogenated nature.
4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene structure
1409643-08-8 structure
Product Name:4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene
CAS No:1409643-08-8
MF:C14H12BrClO
MW:311.601482391357
MDL:MFCD18585914
CID:5053342
PubChem ID:63530123
Update Time:2025-08-04

4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-[(4-chlorophenyl)methoxy]-2-methylbenzene
    • 4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene
    • MDL: MFCD18585914
    • Inchi: 1S/C14H12BrClO/c1-10-8-12(15)4-7-14(10)17-9-11-2-5-13(16)6-3-11/h2-8H,9H2,1H3
    • InChI Key: KCNQMWRMYFNDAC-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C)C=1)OCC1C=CC(=CC=1)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 228
  • XLogP3: 5.1
  • Topological Polar Surface Area: 9.2

4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene Pricemore >>

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4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene Related Literature

Additional information on 4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene

4-Bromo-1-(4-Chlorophenyl)Methoxy-2-Methylbenzene: A Comprehensive Overview

4-Bromo-1-(4-Chlorophenyl)Methoxy-2-Methylbenzene, also known by its CAS number 1409643-08-8, is a complex organic compound with a unique structure and diverse applications in the field of chemistry. This compound belongs to the class of aromatic heterocycles, specifically featuring a bromine atom, a chlorine-substituted phenyl group, and a methoxy group attached to a benzene ring. The presence of these substituents imparts distinct chemical properties, making it a valuable molecule in both academic research and industrial applications.

The molecular structure of 4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene is characterized by a benzene ring with three substituents: a bromine atom at the para position, a methoxy group at the meta position, and a 4-chlorophenyl group at the ortho position. This arrangement creates steric and electronic effects that influence the compound's reactivity and stability. Recent studies have highlighted the importance of such substituent effects in determining the molecule's behavior in various chemical reactions, particularly in nucleophilic aromatic substitution and electrophilic aromatic substitution.

One of the most significant advancements in the study of this compound involves its application in drug discovery. Researchers have explored its potential as a lead compound for developing new pharmaceutical agents due to its ability to modulate specific biological pathways. For instance, studies published in 2023 have demonstrated that 4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene exhibits promising activity against certain enzymes involved in neurodegenerative diseases, such as beta-secretase. This finding has sparked interest in further exploring its therapeutic potential.

In addition to its pharmacological applications, this compound has found utility in materials science. Its unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. Recent research has focused on incorporating this molecule into polymer blends to enhance their conductivity and stability under various environmental conditions. Such applications highlight the versatility of 4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene across multiple disciplines.

The synthesis of this compound typically involves multi-step reactions, including Friedel-Crafts alkylation, bromination, and chlorination processes. These steps require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic methods have enabled more efficient syntheses, reducing production costs and improving scalability for industrial applications.

From an environmental perspective, understanding the degradation pathways of 1-(4-chlorophenyl)methoxy-substituted compounds is crucial for assessing their ecological impact. Recent studies have employed computational chemistry techniques to model the degradation mechanisms under different environmental conditions, providing insights into their persistence in natural systems.

In conclusion, 4-bromo-1-(4-chlorophenyl)methoxy-2-methylbenzene, with its unique structural features and diverse applications, remains an area of active research interest. Its role in drug discovery, materials science, and environmental chemistry underscores its significance in contemporary chemical research. As new findings emerge, this compound continues to expand its potential across various fields.

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